![molecular formula C18H23N3O2 B2540133 3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea CAS No. 324036-96-6](/img/structure/B2540133.png)
3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea is a synthetic organic compound that features an adamantane moiety, a hydroxyphenyl group, and a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea typically involves the following steps:
Formation of the Schiff Base: The reaction between 2-hydroxybenzaldehyde and an amine derivative of adamantane under acidic or basic conditions to form the Schiff base.
Urea Formation: The Schiff base is then reacted with an isocyanate or a urea derivative to form the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The adamantane moiety can undergo various substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Secondary amines.
Substitution Products: Functionalized adamantane derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Antiviral Agents: The adamantane moiety is known for its antiviral properties, which could be explored in this compound.
Anticancer Agents: Potential use in cancer treatment due to its ability to interact with biological targets.
Industry
Materials Science: Used in the development of novel materials with unique properties.
Polymer Chemistry: As a monomer or additive in polymer synthesis.
Mécanisme D'action
The mechanism of action of 3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides a rigid, bulky structure that can enhance binding affinity, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: Known for its antiviral properties.
Rimantadine: Another antiviral compound with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea is unique due to the combination of the adamantane moiety with a Schiff base and urea linkage, which provides a distinct set of chemical and biological properties.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-16-4-2-1-3-15(16)11-19-21-17(23)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14,22H,5-10H2,(H2,20,21,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZOQMLBHONNMH-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)
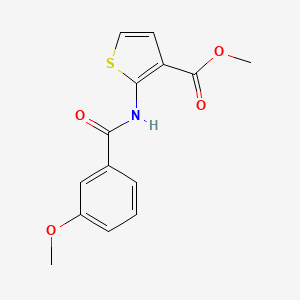
![N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide](/img/structure/B2540055.png)
![N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B2540058.png)
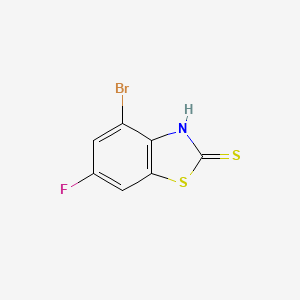
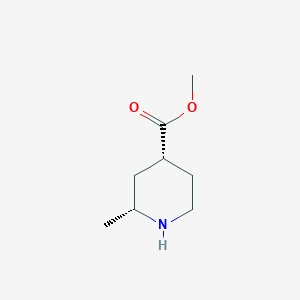
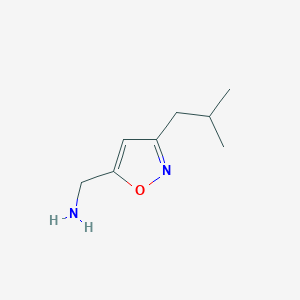
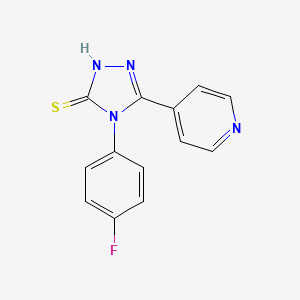
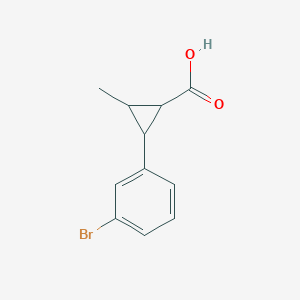
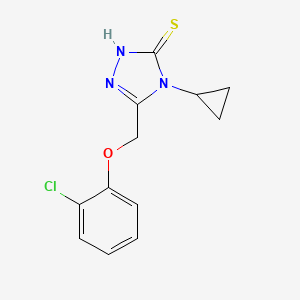
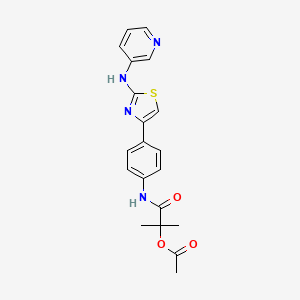
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2540071.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)
